molecular formula C8H4BrClN2O2 B8129098 6-Bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylic acid

6-Bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B8129098
M. Wt: 275.48 g/mol
InChI Key: SBDVEUUHTBWXAW-UHFFFAOYSA-N
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Description

6-Bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrClN2O2 and its molecular weight is 275.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • A study demonstrated the potential of regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines in the synthesis of novel antibiotics and antifungals (Cottet et al., 2004).

  • Research on the synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives highlighted their applications in organic synthesis and drug discovery (Rousseau & Robins, 1965).

  • The development of a more efficient and effective method for producing chlor-antraniliprole, a new insecticide, using 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid was discussed (Niu Wen-bo, 2011).

  • A compound, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, from this series showed anti-inflammatory and analgesic properties with minimal ulcerogenic effects on the gastrointestinal tract (Di Chiacchio et al., 1998).

  • The promotion of one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquid 1-butyl-3-methylimidazolium bromide (bmim)Br was demonstrated, highlighting its applications in synthesis with easy separation and reuse (Shaabani et al., 2006).

  • The synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines using convenient methods offers potential for biologically active scaffolds (Yakovenko & Vovk, 2021).

  • Imidazo[4,5-b] pyridine derivatives demonstrated high inhibition performance against mild steel corrosion, with significant inhibition rates at low concentrations (Saady et al., 2021).

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acids showed promising anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

  • A fully automated continuous flow synthesis method for imidazo[1,2-a]pyridine-2-carboxylic acids was developed, enabling the synthesis of highly functionalized imidazo[1,2-a] heterocycles without isolation of intermediates (Herath et al., 2010).

  • An improved method for synthesizing polychlorinated imidazo[1,2-]pyridines allows for the synthesis of new compounds with improved properties (Gudmundsson et al., 1997).

properties

IUPAC Name

6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-4-3-12-6(8(13)14)2-11-7(12)1-5(4)10/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDVEUUHTBWXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN2C1=NC=C2C(=O)O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.48 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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